L-Olivosyl-oleandolide

Catalog No.
S569718
CAS No.
M.F
C26H44O10
M. Wt
516.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Olivosyl-oleandolide

Product Name

L-Olivosyl-oleandolide

IUPAC Name

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-8-[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,14-dihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione

Molecular Formula

C26H44O10

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C26H44O10/c1-11-9-26(10-33-26)24(31)14(4)21(29)12(2)16(6)35-25(32)15(5)23(13(3)20(11)28)36-19-8-18(27)22(30)17(7)34-19/h11-23,27-30H,8-10H2,1-7H3/t11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,26+/m0/s1

InChI Key

SBBLTTCUMKGRJI-GYHYDPCPSA-N

SMILES

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)O)C)C)C)O)C

Canonical SMILES

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)O)C)C)C)O)C

Isomeric SMILES

C[C@H]1C[C@@]2(CO2)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O[C@H]3C[C@@H]([C@H]([C@@H](O3)C)O)O)C)C)C)O)C

The exact mass of the compound L-Olivosyl-oleandolide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Macrolides and lactone polyketides [PK04]. However, this does not mean our product can be used or applied in the same or a similar way.

L-Olivosyl-oleandolide is a highly specific, monoglycosylated macrolactone intermediate central to the biosynthesis of the clinical antibiotic oleandomycin. Formed via the glycosylation of the oleandolide aglycone, it serves as the exclusive native substrate for the 3-O-methyltransferase OleY (EC 2.1.1.239). In commercial and advanced academic settings, this compound is primarily procured as a high-purity analytical standard for LC-MS/MS metabolomics, a native substrate for in vitro kinetic assays of macrolide-tailoring enzymes, and a foundational building block for the combinatorial biosynthesis of novel macrolides. Unlike crude extracts or surrogate erythronolide derivatives, pure L-olivosyl-oleandolide provides the exact structural architecture—including the native oleandolide ring and the unmethylated L-olivose moiety—required for precise enzymatic characterization and pathway engineering in Streptomyces species [1].

Research Fit

1
Biosynthetic intermediate — unmethylated monoglycosylated macrolactone in the oleandomycin pathway
2
Enzymatic assay fit — reported substrate for OleY methyltransferase and OleP cytochrome P450 studies
3
Analytical standard context — distinct monoisotopic mass supports LC-MS pathway tracking in Streptomyces research

Attempting to substitute L-olivosyl-oleandolide with closely related analogs, such as L-olivosyl-erythronolide B or the unglycosylated oleandolide aglycone, fundamentally compromises experimental integrity in biosynthetic studies. While surrogate substrates like L-mycarosyl-erythronolide B can bind to methyltransferases like OleY, they are processed as 'poor substrates' with drastically reduced catalytic efficiency, leading to inaccurate kinetic modeling. Furthermore, utilizing the unglycosylated oleandolide aglycone completely bypasses the methyltransferase step, as the L-olivose sugar is the obligate methyl acceptor. For downstream tailoring, the specific oleandolide macrolactone backbone is necessary for subsequent C-8 epoxidation; substituting with erythronolide-based macrolactones introduces structural mismatches that halt downstream enzymatic processing. Consequently, procurement of the exact L-olivosyl-oleandolide molecule is non-negotiable for accurate pathway reconstruction and enzyme kinetic validation [1].

Substitution Risk

Compound
Key Difference
Interchangeability Risk
L-Olivosyl-oleandolide
Native unmethylated intermediate; dedicated OleY substrate
L-Oleandrosyl-oleandolide
Methylated downstream product; +14.0 Da mass shift
Cannot serve as OleY substrate; methylation site already occupied; assay context may not transfer
Oleandolide (aglycone)
Lacks L-olivosyl sugar; −130.1 Da mass shift
Reported to bind OleP with lower enzyme-closure efficiency; glycosyl-dependent recognition may shift
L-Mycarosyl macrolactones
Different sugar stereochemistry at C-3 hydroxyl
Reported poor OleY substrate; stereochemical mismatch may limit direct substitution

Substrate Specificity and Catalytic Efficiency of OleY Methyltransferase

In biotransformation assays utilizing Streptomyces lividans expressing the OleY methyltransferase, the structural identity of the macrolactone and its attached sugar dictates catalytic success. L-olivosyl-oleandolide acts as the native, optimal substrate for complete conversion to L-oleandrosyl-oleandolide. When surrogate substrates are utilized, efficiency drops significantly; for instance, L-mycarosyl-erythronolide B is documented as a poor substrate, while larger glycosylated macrolides (e.g., spiramycin, niddamycin) yield 0% bioconversion [1]. Procuring the native L-olivosyl-oleandolide ensures maximum Vmax and accurate Km determination, avoiding the kinetic bottlenecks associated with non-native erythronolide or mycarosyl derivatives.

Evidence DimensionEnzymatic bioconversion efficiency by OleY (EC 2.1.1.239)
Target Compound DataOptimal/complete conversion (native substrate)
Comparator Or BaselineL-mycarosyl-erythronolide B (poor substrate) / Spiramycin (0% conversion)
Quantified DifferenceNative substrate provides baseline 100% relative efficiency vs. near-zero or zero conversion for mismatched macrolides.
ConditionsIn vivo biotransformation in recombinant Streptomyces lividans expressing OleY.

Using the exact native substrate is critical for researchers needing to accurately measure methyltransferase kinetics without the confounding variables of poor substrate recognition.

OleY Substrate Selectivity
Head-to-head
L-olivosyl analog (OLV-EB): Good substrate; specific activity 2.56 pmol·min⁻¹·mg⁻¹ L-mycarosyl analog (MYC-EB): Poor substrate Niddamycin, carbomycin, spiramycin: No methylation detected
Supports OleY methyltransferase assay context
Qualitative classification; in vitro biotransformation with HPLC/TLC detection

Structural Compatibility for Downstream Macrolide Tailoring

The biosynthesis of oleandomycin requires precise sequential modifications, including C-8 hydroxylation and epoxidation, which occur after glycosylation and methylation. L-olivosyl-oleandolide contains the exact 14-membered oleandolide macrolactone ring required for these late-stage tailoring enzymes. If a buyer substitutes this with L-olivosyl-erythronolide B, the methyltransferase (OleY) may still function, but the subsequent epoxidation steps will fail because the erythronolide backbone lacks the specific structural motifs recognized by the oleandomycin C-8 tailoring enzymes [1]. Thus, L-olivosyl-oleandolide provides absolute structural fidelity for full pathway reconstruction.

Evidence DimensionDownstream tailoring enzyme compatibility
Target Compound Data100% structural match for oleandomycin C-8 epoxidation
Comparator Or BaselineL-olivosyl-erythronolide B
Quantified DifferenceComplete pathway compatibility vs. pathway truncation at the methylation step due to macrolactone mismatch.
ConditionsSequential enzymatic processing in engineered Streptomyces strains.

For synthetic biologists engineering complete macrolide pathways, the native oleandolide backbone is required to prevent premature termination of biosynthesis.

OleP Binding Affinity
Class-level
L-O-DEO (glycosylated): Reported preferential substrate; glycosyl moiety stabilizes closed enzyme conformation via H-bonds with N236/S240 DEO (aglycone): Kd = 23 ± 2 μM; triggers enzyme closure only in minor population
Supports OleP substrate-fit interpretation
Quantitative Kd for L-O-DEO not determined; binding inferred from structural data

Mass Spectrometry Resolution in Fermentation Metabolomics

In untargeted and targeted LC-MS/MS metabolomics of Streptomyces antibioticus, distinguishing between sequential biosynthetic intermediates is challenging due to structural similarities. L-olivosyl-oleandolide (exact mass ~516.29 Da) must be chromatographically and mass-spectrometrically resolved from its methylated product, L-oleandrosyl-oleandolide (+14 Da mass shift). Utilizing a high-purity L-olivosyl-oleandolide standard allows for the exact determination of retention time and collision cross-section (CCS) values (e.g., predicted [M+H]+ CCS of 213.2 Ų), reducing false discovery rates in metabolite identification compared to relying solely on in silico genomic predictions [1].

Evidence DimensionMetabolite identification accuracy
Target Compound DataEmpirical retention time and MS/MS fragmentation standard (m/z 517.30 [M+H]+)
Comparator Or BaselineIn silico mass prediction / crude extract analysis
Quantified DifferenceEliminates ambiguity between the unmethylated intermediate and the methylated product, reducing identification errors.
ConditionsLC-MS/MS profiling of Streptomyces fermentation broths.

Procurement of the analytical standard is essential for quality control and precise yield quantification during the scale-up of macrolide fermentations.

Exact Mass Differentiation
Supporting
L-Olivosyl-oleandolide: 516.2934 Da (C26H44O10) Mass shift from oleandolide: +130.1 Da Mass shift to L-oleandrosyl-oleandolide: +14.0 Da
Supports LC-MS/MS pathway intermediate identification
Resolvable by HRMS; ESI-compatible for targeted metabolomics
Antibacterial SAR Context
Cross-study
L-olivosyl-10-deoxymethynolide: Measurable antibacterial activity against S. aureus and E. faecium L-rhamnosyl-10-deoxymethynolide: Reported higher antibacterial activity, exceeding parent YC-17
Supports sugar-substitution SAR interpretation
In vitro susceptibility; exact MIC fold-differences not fully reported; combinatorial biosynthesis context

In Vitro Characterization of Macrolide Methyltransferases

As the native substrate, L-olivosyl-oleandolide is the premier choice for determining the kinetic parameters (Vmax, Km) of OleY and homologous 3-O-methyltransferases, ensuring assays are not bottlenecked by the poor recognition of surrogate erythronolide substrates [1].

Combinatorial Biosynthesis of Novel Antibiotics

Used as a foundational intermediate in engineered Streptomyces strains to generate hybrid macrolides. Procuring this specific compound ensures that the native oleandolide backbone is present, which is strictly required for downstream tailoring enzymes to perform C-8 epoxidation [1].

LC-MS/MS Analytical Standardization

Employed as a definitive reference standard to monitor the specific activities of OleG2 (glycosyltransferase) and OleY (methyltransferase) during fermentation optimization, providing exact retention times and preventing misidentification of closely related +14 Da methylated analogs [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
OleY Methyltransferase Assays
Unmethylated sugar as native substrate
Substrate-processing efficiency review; kinetic characterization
OleP Epoxidation Mechanism Studies
Glycosyl-dependent enzyme conformation stabilization
Binding-affinity review; structural response endpoint interpretation
Combinatorial Biosynthesis SAR
Modifiable non-methylated sugar scaffold
Sugar-substitution SAR interpretation; analog activity profiling
Oleandomycin Pathway Metabolomics
Distinct mass signature for LC-MS tracking
Pathway intermediate identification; gene cluster functional analysis

XLogP3

1.4

Wikipedia

3-O-(alpha-L-olivosyl)oleandolide

Use Classification

Polyketides [PK] -> Macrolides and lactone polyketides [PK04]

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